molecular formula C18H17N5O3S B5544305 1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone

1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone

Cat. No. B5544305
M. Wt: 383.4 g/mol
InChI Key: KPBVCPPRYCICMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis involves multiple steps, starting from 2-acetylfuran and proceeding through Claisen-Schmidt condensation, cyclization, and Mannich’s reaction. This process yields novel derivatives, including our compound of interest, which has been characterized using IR, NMR, and mass spectrometry techniques (J. Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure has been elucidated through spectroscopic methods. For similar compounds, the chair-shaped piperazine ring and planar triazole ring configurations are common, with weak intermolecular hydrogen bonding observed in crystal structures (E. Al-Abdullah et al., 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the synthesis of novel derivatives with potential biological activities. Their reactivity enables the formation of complex molecules suitable for further pharmacological evaluation (M. Badrey & Sobhi M. Gomha, 2012).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) involved the synthesis of novel derivatives incorporating elements of piperazine and triazole, focusing on their pharmacological evaluation, particularly for antidepressant and antianxiety activities. This demonstrates the compound's potential application in developing new therapeutic agents targeting mental health disorders (Kumar et al., 2017).

Antimicrobial Applications

Research by Jadhav et al. (2017) on derivatives featuring piperazine and triazole cores revealed moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This underscores the compound's utility in creating new antimicrobials (Jadhav et al., 2017).

Inhibitors of Soluble Epoxide Hydrolase

Thalji et al. (2013) discovered compounds with piperidine-carboxamide structure as potent inhibitors of soluble epoxide hydrolase, indicating potential for therapeutic application in diseases modulated by this enzyme (Thalji et al., 2013).

Antimicrobial and Antifungal Activities

Bektaş et al. (2010) synthesized triazole derivatives showing good or moderate activities against test microorganisms, highlighting the chemical framework's relevance in addressing antibiotic resistance and developing new antimicrobial agents (Bektaş et al., 2010).

Alzheimer's Disease Therapeutic Entrants

Hussain et al. (2016) explored the synthesis of benzamides as potential therapeutic agents for Alzheimer’s disease, demonstrating the structural motif's potential in addressing neurodegenerative disorders (Hussain et al., 2016).

Mechanism of Action

The mechanism of action of 1,2,4-triazole-containing compounds and piperazinones can vary widely depending on their specific structure and the biological system in which they are acting. For example, some 1,2,4-triazole derivatives have shown antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

The future research directions for 1,2,4-triazole-containing compounds and piperazinones are likely to involve the development of new synthetic methods and the exploration of new applications in pharmaceuticals and other areas .

properties

IUPAC Name

1-phenyl-4-[5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)furan-2-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c24-16-10-22(8-9-23(16)13-4-2-1-3-5-13)17(25)15-7-6-14(26-15)11-27-18-19-12-20-21-18/h1-7,12H,8-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBVCPPRYCICMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(O2)CSC3=NC=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone

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